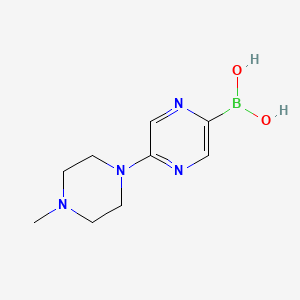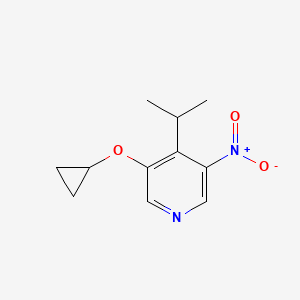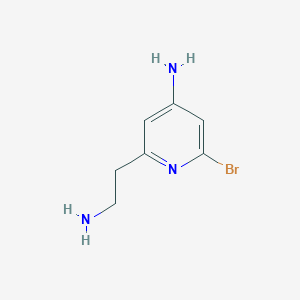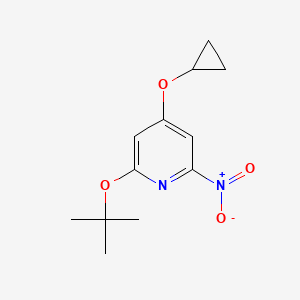
5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a pyrazine ring substituted with a boronic acid group and a methylpiperazine moiety, making it a versatile building block for the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid typically involves the reaction of 4-methylpiperazine with pyrazine-2-boronic acid under controlled conditions. The process often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Biology and Medicine: Its structural features make it a valuable intermediate in the synthesis of biologically active molecules, including kinase inhibitors and receptor modulators .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role as a building block in the synthesis of polymers and other high-performance materials is of significant interest .
Mecanismo De Acción
The mechanism of action of 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid primarily involves its participation in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the pyrazine ring and the steric effects of the methylpiperazine moiety, which enhance the reactivity and selectivity of the compound .
Comparación Con Compuestos Similares
- 2-(4-Methylpiperazin-1-yl)pyridine-5-boronic acid pinacol ester
- 5-(4-Methylpiperidin-1-yl)pyrazine-2-boronic acid
Comparison: While these compounds share structural similarities with 5-(4-Methylpiperazin-1-yl)pyrazine-2-boronic acid, they differ in their electronic and steric properties, which can influence their reactivity and applications. For instance, the presence of different substituents on the pyrazine or pyridine ring can alter the compound’s ability to participate in specific chemical reactions, making each compound unique in its own right .
Propiedades
IUPAC Name |
[5-(4-methylpiperazin-1-yl)pyrazin-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BN4O2/c1-13-2-4-14(5-3-13)9-7-11-8(6-12-9)10(15)16/h6-7,15-16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVKRDRUIAPCON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=N1)N2CCN(CC2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)













